

An In-Depth Technical Guide to 5-Bromo-1,3-dihydroisobenzofuran

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

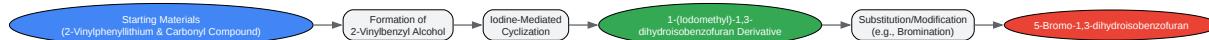
Compound Name:	5-Bromo-1,3-dihydroisobenzofuran
Cat. No.:	B1440615

[Get Quote](#)

This guide provides a comprehensive overview of **5-Bromo-1,3-dihydroisobenzofuran**, a key chemical intermediate. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this compound's properties and applications. This document will delve into its fundamental chemical characteristics, synthesis, and relevance in the broader field of medicinal chemistry.

Core Compound Identification and Properties

5-Bromo-1,3-dihydroisobenzofuran, also known as 5-bromophthalane, is a brominated heterocyclic compound. Its structure consists of a dihydroisobenzofuran core with a bromine atom substituted at the 5-position of the benzene ring. This bromine atom is strategically placed, making it a valuable precursor for further chemical modifications through various cross-coupling reactions.


The fundamental properties of **5-Bromo-1,3-dihydroisobenzofuran** are summarized below:

Property	Value	Source(s)
Molecular Formula	C8H7BrO	[1][2][3][4]
Molecular Weight	199.04 g/mol	[2][4]
CAS Number	220513-49-5	[1][2][3][4]
Appearance	White to Pale Yellow Crystalline Solid	[5]
Melting Point	162-166 °C (for the related compound 5-Bromophthalide)	[5][6]
SMILES	BrC1=CC2=C(COC2)C=C1	[2][3]

Synthesis and Mechanistic Insights

The synthesis of 1,3-dihydroisobenzofuran derivatives can be achieved through several routes. A common and efficient method involves the iodine-mediated cyclization of 2-vinylbenzyl alcohols. This approach is advantageous due to the ready availability of the starting materials, which can be prepared from the reactions of 2-vinylphenyllithiums with carbonyl compounds.[7]

The general workflow for such a synthesis is outlined below:

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the synthesis of **5-Bromo-1,3-dihydroisobenzofuran**.

The key to this synthesis is the electrophilic addition of iodine to the double bond of the vinyl group, which initiates an intramolecular cyclization with the hydroxyl group, forming the dihydroisobenzofuran ring. The resulting iodomethyl derivative can then be further modified. While this specific example leads to an iodinated intermediate, similar strategies can be adapted for the synthesis of the brominated target compound.

Role in Drug Discovery and Development

Brominated heterocyclic compounds like **5-Bromo-1,3-dihydroisobenzofuran** are of significant interest in medicinal chemistry. The bromine atom serves as a versatile handle for introducing a wide range of functional groups via metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This allows for the rapid generation of diverse chemical libraries for biological screening.

The isobenzofuranone core, a related structure, is found in numerous biologically active compounds.^[8] These compounds have demonstrated a wide array of activities, including antifungal, anti-platelet, and cytotoxic effects.^[8] The functionalization at various positions of the isobenzofuran ring system is a key strategy in the development of novel therapeutic agents. The strategic placement of the bromine atom in **5-Bromo-1,3-dihydroisobenzofuran** makes it a valuable building block for synthesizing analogs of these bioactive molecules.

Current research often focuses on the synthesis of derivatives of brominated phthalides and related isobenzofuranones as intermediates for new pharmaceutical agents.^[9] The reactivity of the bromine atom allows for the systematic exploration of the chemical space around the core scaffold, which is a critical step in optimizing drug-like properties and biological activity.

Experimental Protocol: A Representative Synthesis

While a direct, detailed synthesis protocol for **5-Bromo-1,3-dihydroisobenzofuran** from readily available starting materials is not extensively documented in the provided search results, a general procedure for the synthesis of a related precursor, 5-bromophthalide, from 5-aminophthalide via a Sandmeyer reaction is described.^[5] This highlights a common strategy for introducing a bromine atom onto an aromatic ring.

Synthesis of 5-Bromophthalide from 5-Aminophthalide

- Step 1: Diazotization. 5-Aminophthalide is dissolved in an aqueous solution of hydrobromic acid (HBr) and cooled to 0 °C. A solution of sodium nitrite (NaNO₂) in water is added dropwise while maintaining the temperature at 0 °C. This step generates the corresponding diazonium salt. The rationale for the low temperature is to prevent the premature decomposition of the unstable diazonium salt.

- Step 2: Sandmeyer Reaction. A solution of copper(I) bromide (CuBr) in HBr is prepared. The cold diazonium salt solution is then slowly added to the CuBr solution. This facilitates the replacement of the diazonium group with a bromine atom, yielding 5-bromophthalide. The copper catalyst is crucial for the efficiency of this transformation.
- Step 3: Work-up and Purification. The reaction mixture is typically warmed to room temperature and then extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed, dried, and concentrated under reduced pressure. The crude product can then be purified by techniques such as recrystallization or column chromatography to yield pure 5-bromophthalide.

This synthetic intermediate, 5-bromophthalide, can then potentially be reduced to form **5-Bromo-1,3-dihydroisobenzofuran**.

Safety and Handling

As with all chemical reagents, **5-Bromo-1,3-dihydroisobenzofuran** and its precursors should be handled with appropriate safety precautions. It is recommended to work in a well-ventilated fume hood and wear personal protective equipment, including safety glasses, gloves, and a lab coat. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

References

- Pharmaffiliates. 5-Bromo-1,3-dihydro-2-benzofuran. [\[Link\]](#)
- Arctom. **5-Bromo-1,3-dihydroisobenzofuran**. [\[Link\]](#)
- R&D Scientific Inc. **5-bromo-1,3-dihydroisobenzofuran**. [\[Link\]](#)
- PubChem. 5-Bromophthalide. [\[Link\]](#)
- Pharmaffiliates. Dimethyl (5-bromo-3-oxo-1,3-dihydroisobenzofuran-1-yl)
- Kobayashi, K., & Shik, K. (2007). A FACILE SYNTHESIS OF 1,3-DIHYDROISOBENZOFURANS USING IODOCYLIZATION OF 2-VINYLBENZYL ALCOHOLS. *Heterocycles*, 74(1), 289.
- Chemsoc. 5-Bromophthalide. [\[Link\]](#)
- Manipal Research Portal. 5-Bromo-1-(4-fluorophenyl)-1,3-dihydro-isobenzofuran. [\[Link\]](#)
- Organic Chemistry Portal. Synthesis of 1,3-Dihydro-2-benzofurans. [\[Link\]](#)
- ACS Publications. One-Pot Synthesis of Spiro-isobenzofuran Compounds via the Sequential Condensation/Oxidation Reaction of Ninhydrin with 4-Amino-1,2-naphthoquinones/2-Amino-1,4-naphthoquinones under Mild Conditions. [\[Link\]](#)

- Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones. Revista Virtual de Química, 9(3), 1083-1098.
- ResearchGate. Synthesis, characterization, pharmaceutical evaluation, molecular docking and DFT calculations of a novel drug (E)-5-bromo-3-(phenylimino) indolin-2-one. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. arctomsci.com [arctomsci.com]
- 3. 220513-49-5|5-Bromo-1,3-dihydroisobenzofuran|BLD Pharm [bldpharm.com]
- 4. 5-bromo-1,3-dihydroisobenzofuran | Canada | Manufacturer | R&D Scientific Inc. [m.chemicalbook.com]
- 5. 5-Bromophthalide | 64169-34-2 [chemicalbook.com]
- 6. 5-Bromophthalide | CAS#:64169-34-2 | Chemsric [chemsric.com]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 5-Bromo-1,3-dihydroisobenzofuran]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1440615#5-bromo-1-3-dihydroisobenzofuran-molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com